(Z)-5-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-hydroxybenzoic acid
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Description
(Z)-5-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-hydroxybenzoic acid is a useful research compound. Its molecular formula is C18H11NO6S2 and its molecular weight is 401.41. The purity is usually 95%.
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Biological Activity
The compound (Z)-5-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-hydroxybenzoic acid is a derivative of thiazolidinedione and benzo[d][1,3]dioxole, which has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the synthesis, biological activities, and mechanisms of action of this compound based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the condensation of benzo[d][1,3]dioxole derivatives with thiazolidinedione frameworks. Various methods have been employed, including refluxing with appropriate reagents to achieve desired yields and purities .
Anticancer Activity
Research indicates that compounds containing the benzo[d][1,3]dioxole moiety exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown promising results in inhibiting cancer cell proliferation. In vitro studies demonstrated IC50 values ranging from 2.38 µM to 4.52 µM against various cancer cell lines, including HepG2 and MCF7 .
Mechanism of Action:
The anticancer effects are believed to be mediated through multiple pathways:
- EGFR Inhibition: The compound may inhibit epidermal growth factor receptor (EGFR), leading to reduced cell proliferation .
- Apoptosis Induction: Studies involving annexin V-FITC assays indicated that these compounds can induce apoptosis in cancer cells by modulating mitochondrial pathways and affecting proteins such as Bax and Bcl-2 .
Antioxidant Activity
In addition to anticancer properties, this compound exhibits antioxidant activity. The DPPH assay results showed that this compound can scavenge free radicals effectively, suggesting its potential use in preventing oxidative stress-related diseases .
Case Studies
Study | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Study 1 | HepG2 | 2.38 | EGFR inhibition |
Study 2 | MCF7 | 4.52 | Apoptosis induction |
Study 3 | HCT116 | 1.54 | Cell cycle arrest |
Properties
IUPAC Name |
5-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11NO6S2/c20-12-3-2-10(7-11(12)17(22)23)19-16(21)15(27-18(19)26)6-9-1-4-13-14(5-9)25-8-24-13/h1-7,20H,8H2,(H,22,23)/b15-6- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGRLLQCDIPPIMD-UUASQNMZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C3C(=O)N(C(=S)S3)C4=CC(=C(C=C4)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=O)N(C(=S)S3)C4=CC(=C(C=C4)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11NO6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.